1,2,4-Triazolo[4,3-a]pyrazine
Overview
Description
Synthesis Analysis
The synthesis of 1,2,4-Triazolo[4,3-a]pyrazine derivatives involves various strategies that enable the incorporation of different functional groups, enhancing the molecule's pharmacological profile. Techniques include condensation of trifluoromethyl-β-diketones with hydrazines and various other methods that allow for the introduction of fluorine-containing compounds and pyrazoles, which are significant due to their biological potential (Aggarwal & Sharma, 2023).
Molecular Structure Analysis
The molecular structure of 1,2,4-Triazolo[4,3-a]pyrazine is characterized by the presence of a triazolo ring fused to a pyrazine ring. This structure is a key template for the development of compounds containing various active heterocyclic rings due to its diverse synthetic utility in organic chemistry (Jethava et al., 2020).
Chemical Reactions and Properties
1,2,4-Triazolo[4,3-a]pyrazine participates in a wide range of chemical reactions, enabling the synthesis of compounds with significant pharmacological activities. Its reactivity is tailored through various synthetic strategies, making it a valuable scaffold in drug development. The compound’s ability to undergo different chemical transformations underlines its importance in synthesizing biologically active molecules.
Physical Properties Analysis
The physical properties of 1,2,4-Triazolo[4,3-a]pyrazine derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the core structure. These properties are crucial in determining the compound's suitability for pharmaceutical applications, affecting its bioavailability and pharmacokinetics.
Chemical Properties Analysis
The chemical properties of 1,2,4-Triazolo[4,3-a]pyrazine derivatives are characterized by their ability to interact with various biological targets, exhibiting a wide range of pharmacological effects. The compound's versatility in forming derivatives with diverse biological activities is attributed to its unique chemical structure, which allows for the introduction of various functional groups that can modulate its biological activity (Jethava et al., 2020).
Scientific Research Applications
1. Anticancer Drug Synthesis
The compound 1,2,4-Triazolo[4,3-a]pyrazine is crucial in synthesizing various small molecule anticancer drugs. A study by Zhang et al. (2019) details the synthesis of 3,8-dichloro-[1,2,4] triazolo [4,3-a] pyrazine, an important intermediate in this process. The synthesis involves substitution, acylation, cyclization, and chlorination reactions, yielding a high total yield of 76.57% (Zhang et al., 2019).
2. Diverse Biological Activities
Triazolo[4,3-a]pyrazine derivatives exhibit a wide spectrum of potential biological activities. Jethava et al. (2020) emphasize the compound's role as a key template in developing various therapeutic agents. This versatility is due to its structural diversity and the ability to synthesize different derivatives for functional motifs (Jethava et al., 2020).
3. Anticonvulsant Activity
1,2,4-Triazolo[4,3-a]pyrazine derivatives have been synthesized and tested for their anticonvulsant activities. Kelley et al. (1995) reported that certain synthesized compounds showed potent activity against maximal electroshock-induced seizures in rats, suggesting its potential use in treating convulsions (Kelley et al., 1995).
4. Organic Synthesis Applications
The compound is also a vital scaffold in organic synthesis. Its structural properties facilitate the synthesis and functionalization of various heterocyclic compounds. Demmer et al. (2015) developed a new tactic for synthesizing and selectively functionalizing [1,2,4]triazolo[4,3-a]pyrazines, demonstrating the compound's versatility in organic chemistry (Demmer et al., 2015).
5. Phosphodiesterase Inhibitors
As a scaffold, triazolo[4,3-a]pyrazine derivatives have been utilized to develop potent phosphodiesterase inhibitors. Rombouts et al. (2015) reported the synthesis of novel pyrido[4,3-e][1,2,4]triazolo[4,3-a]pyrazines as selective inhibitors with promising drug-like properties (Rombouts et al., 2015).
Future Directions
The future directions for 1,2,4-Triazolo[4,3-a]pyrazine research could involve the design and synthesis of novel derivatives, with the aim of improving their inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against tested cell lines . Additionally, the development of new compounds with excellent antibacterial activity has always been one of the most challenging tasks in the antibacterial field .
properties
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4/c1-2-9-4-7-8-5(9)3-6-1/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVSPJDGXKBDYIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=NN=C2C=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80290402 | |
Record name | 1,2,4-Triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Triazolo[4,3-a]pyrazine | |
CAS RN |
274-82-8 | |
Record name | 274-82-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68466 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,4-Triazolo[4,3-a]pyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80290402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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